molecular formula C7H8BFN2O3 B14801361 (4-Fluoro-3-(hydrazinecarbonyl)phenyl)boronic acid CAS No. 874219-61-1

(4-Fluoro-3-(hydrazinecarbonyl)phenyl)boronic acid

Katalognummer: B14801361
CAS-Nummer: 874219-61-1
Molekulargewicht: 197.96 g/mol
InChI-Schlüssel: GLDUSEBWZUQBQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) is a chemical compound with a unique structure that combines a benzoic acid core with boron, fluorine, and hydrazide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It may be used in the production of advanced materials, such as polymers or catalysts, due to its unique functional groups.

Wirkmechanismus

The mechanism of action of Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron and fluorine groups can enhance binding affinity and specificity, while the hydrazide group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-borono-benzoic acid and 2-fluoro-benzoic acid share structural similarities but lack the hydrazide group.

    Hydrazides: Compounds such as isonicotinic acid hydrazide (isoniazid) are similar in having the hydrazide functional group but differ in the rest of the structure.

Uniqueness

Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) is unique due to the combination of boron, fluorine, and hydrazide groups on a benzoic acid core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

874219-61-1

Molekularformel

C7H8BFN2O3

Molekulargewicht

197.96 g/mol

IUPAC-Name

[4-fluoro-3-(hydrazinecarbonyl)phenyl]boronic acid

InChI

InChI=1S/C7H8BFN2O3/c9-6-2-1-4(8(13)14)3-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12)

InChI-Schlüssel

GLDUSEBWZUQBQV-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C=C1)F)C(=O)NN)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.